N-(2-methoxyethyl)-4-(4-oxo-2-phenacylsulfanylquinazolin-3-yl)benzamide
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Overview
Description
“N-(2-methoxyethyl)-4-(4-oxo-2-phenacylsulfanylquinazolin-3-yl)benzamide” appears to be a complex organic compound. It contains a quinazolinone core, which is a type of heterocyclic compound. These types of compounds are often found in various pharmaceuticals and exhibit a wide range of biological activities.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the quinazolinone core, followed by various functional group interconversions and couplings to install the remaining groups.Molecular Structure Analysis
The molecular structure would be characterized by the presence of a quinazolinone core, a benzamide group, a methoxyethyl group, and a phenacylsulfanyl group. The exact three-dimensional structure would depend on the specific stereochemistry of the compound, which isn’t indicated in the name.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the amide could participate in hydrolysis reactions, and the sulfanyl group could be involved in redox reactions.Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. Generally, we could expect it to have typical properties of organic compounds, such as being soluble in organic solvents.Scientific Research Applications
Synthesis and Biological Activity
Quinazoline derivatives are synthesized and evaluated for their pharmacological activities, such as diuretic, antihypertensive, and anti-diabetic potential. For instance, a study on the synthesis and characterization of quinazoline derivatives searched for hybrid molecules acting as diuretic and antihypertensive agents, comparing their efficacy with standard drugs (Rahman et al., 2014).
Antimicrobial Activity
Quinazolinone derivatives have been synthesized and evaluated for their antimicrobial activity. This research area investigates the potential of these compounds as antimicrobial agents, indicating a broad scope of application in fighting bacterial infections (Habib et al., 2013).
Anticancer Research
Quinazoline derivatives are explored for their anticancer properties, including the inhibition of histone deacetylases (HDACs), which play a significant role in cancer therapy. Compounds with the quinazoline moiety show promising HDAC inhibitory activity and cytotoxicity against various cancer cell lines, highlighting their potential as anticancer agents (Anh et al., 2021).
Synthesis Techniques
Innovative synthesis techniques, such as Rh-catalyzed oxidative coupling, are employed to create polycyclic amides from benzamides and alkynes. These methods facilitate the development of novel compounds with potential pharmaceutical applications (Song et al., 2010).
Safety And Hazards
Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.
Future Directions
Future research could involve further exploration of the biological activity of this compound, as well as optimization of its properties for potential use as a pharmaceutical.
properties
IUPAC Name |
N-(2-methoxyethyl)-4-(4-oxo-2-phenacylsulfanylquinazolin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O4S/c1-33-16-15-27-24(31)19-11-13-20(14-12-19)29-25(32)21-9-5-6-10-22(21)28-26(29)34-17-23(30)18-7-3-2-4-8-18/h2-14H,15-17H2,1H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLIJWCZMWSFHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-4-(4-oxo-2-phenacylsulfanylquinazolin-3-yl)benzamide |
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